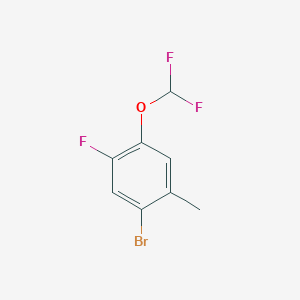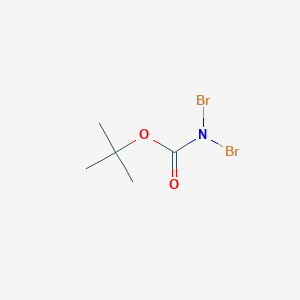
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is an organometallic compound with the molecular formula C12H15O2Rh. It is a red crystalline solid that is used primarily as a catalyst in various chemical reactions. The compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings .
Mecanismo De Acción
Target of Action
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) interacts with its targets by lowering the activation energy of the reaction, thereby accelerating the rate of the reaction . It does this without being consumed in the reaction, meaning it can be used repeatedly in a catalytic cycle.
Biochemical Pathways
The specific biochemical pathways affected by Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) depend on the reaction it is catalyzing. For example, it has been used in the dehydrogenative germylation of olefins and the cyclotrimerization of acetylenes . In these reactions, it facilitates the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules.
Pharmacokinetics
Its physical properties, such as its solid form and storage temperature of -20°c , can impact its stability and reactivity.
Result of Action
The result of Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I)'s action is the facilitation of chemical reactions, leading to the efficient production of desired products. As a catalyst, it can significantly increase the rate of these reactions, making it a valuable tool in synthetic chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) can be synthesized through the reaction of pentamethylcyclopentadiene with rhodium trichloride trihydrate in the presence of carbon monoxide. The reaction typically occurs in a solvent such as methanol, and the product precipitates out as a red solid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to form lower oxidation state rhodium species.
Substitution: Ligand substitution reactions are common, where the carbonyl ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as hydrogen gas or hydrides are used.
Substitution: Ligand substitution often involves the use of phosphines, amines, or other donor ligands under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield rhodium(III) complexes, while substitution reactions can produce a variety of rhodium-ligand complexes .
Aplicaciones Científicas De Investigación
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new drugs.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(pentamethylcyclopentadienyl)cobalt(II)
- Dicarbonylcyclopentadienyl cobalt(I)
- Chloro(1,5-cyclooctadiene)rhodium(I) dimer
- Dicarbonylcyclopentadienyliodoiron(II)
- Bis(cyclopentadienyl)cobalt(II)
- Bis(cyclopentadienyl)nickel(II)
- Bis(cyclopentadienylruthenium dicarbonyl) dimer
- Pentamethylcyclopentadienylrhodium(III) chloride dimer
Uniqueness
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I) is unique due to its specific combination of ligands and its ability to act as a versatile catalyst in various chemical reactions. Its stability and reactivity make it distinct from other similar compounds, providing unique advantages in both research and industrial applications .
Propiedades
InChI |
InChI=1S/C10H15.2CO.Rh/c1-6-7(2)9(4)10(5)8(6)3;2*1-2;/h1-5H3;;; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEZSLNXJZXKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.[C-]#[O+].[C-]#[O+].[Rh] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15O2Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(Trifluoromethyl)phenyl]butan-2-one](/img/structure/B6315812.png)




![[2-Bromo-6-(methylsulfanyl)phenyl]methanol](/img/structure/B6315846.png)

